molecular formula C11H10BrN3O2 B11793370 Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11793370
M. Wt: 296.12 g/mol
InChI Key: MLYCLDNBKIMDRU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Esterification: The final step involves the esterification of the triazole derivative with methyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base, such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its solubility and reactivity.

Uniqueness

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. This structural feature may provide advantages in specific applications, such as enhanced binding to biological targets or improved stability in certain environments.

Biological Activity

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of triazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications supported by relevant data and findings from various studies.

PropertyValue
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
IUPAC Namemethyl 2-[3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl]acetate
InChIInChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Canonical SMILESCOC(=O)CN1C=NC(=N1)C2=CC=CC=C2Br

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The presence of the bromophenyl group enhances the compound's binding affinity and specificity towards certain biological targets. This interaction is crucial for its potential therapeutic effects.

Antifungal Activity

Triazole derivatives are known for their antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. Studies indicate that compounds with triazole scaffolds exhibit significant inhibitory effects on fungal growth by interfering with ergosterol biosynthesis.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties against several strains of bacteria. The mechanism involves the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolism. For instance, similar triazole compounds have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Triazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Notably, compounds containing the triazole moiety have been shown to interact with key regulatory proteins in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Antimycobacterial Activity : A study reported that novel triazole derivatives exhibited MIC values against Mtb ranging from 0.5 to 6 μg/mL. These findings suggest that modifications on the triazole ring can significantly enhance antimycobacterial efficacy .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies using mouse fibroblast 3T3 cells demonstrated that certain triazole derivatives had acceptable toxicity profiles with IC50 values indicating low cytotoxicity at therapeutic concentrations .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that the presence of electron-withdrawing groups like bromine on the phenyl ring increases biological activity by enhancing lipophilicity and improving binding interactions with target proteins .

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-[3-(2-bromophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3

InChI Key

MLYCLDNBKIMDRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Br

Origin of Product

United States

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